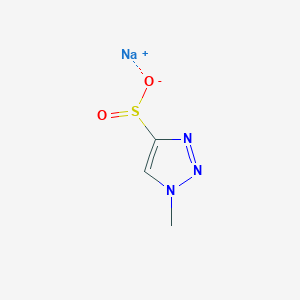
sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate (NMT) is an organic compound that has been used in a variety of scientific applications, including organic synthesis, biochemical research, and physiological studies. NMT is a versatile and powerful reagent that has a wide range of applications in the laboratory.
Aplicaciones Científicas De Investigación
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and physiological studies. In organic synthesis, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is used as a catalyst for the synthesis of various organic compounds. In biochemical research, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been used to study the mechanism of enzyme catalysis. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has also been used in physiological studies to study the effects of various drugs on the body.
Mecanismo De Acción
The mechanism of action of sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is not fully understood. However, it is known that sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate acts as a nucleophilic catalyst, which means that it reacts with other molecules to form new compounds. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is believed to act as a proton donor, which helps to activate other molecules and facilitate the formation of new compounds.
Biochemical and Physiological Effects
sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been studied for its potential biochemical and physiological effects. Studies have shown that sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate can act as an antioxidant, which can help protect cells from oxidative damage. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has been found to have neuroprotective properties, which may help protect the brain from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of organic synthesis reactions. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is relatively inexpensive and easy to obtain. However, there are also some limitations to using sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate in laboratory experiments. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is a highly toxic compound and should be handled with care. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate can be difficult to purify, which can limit its use in some experiments.
Direcciones Futuras
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has many potential future applications in scientific research. It could be used to study the mechanism of enzyme catalysis in greater detail, or to study the effects of various drugs on the body. Additionally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could be used to study the effects of oxidative stress on cells and the brain. sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could also be used to develop new drugs and treatments for various diseases. Finally, sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate could be used to synthesize new organic compounds for use in various scientific research applications.
Métodos De Síntesis
Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is synthesized from 1-methyl-1H-1,2,3-triazole (MT) and sodium sulfinate (Na2SO3). The reaction is carried out in an aqueous medium at a temperature of 60–80 °C. In the first step, MT is dissolved in water, followed by the addition of Na2SO3. The reaction is then heated to the desired temperature. After the reaction is complete, the product is isolated by filtration and then purified by recrystallization.
Propiedades
IUPAC Name |
sodium;1-methyltriazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S.Na/c1-6-2-3(4-5-6)9(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDRNHUBQPWWAK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N3NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)
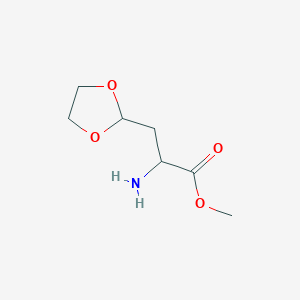
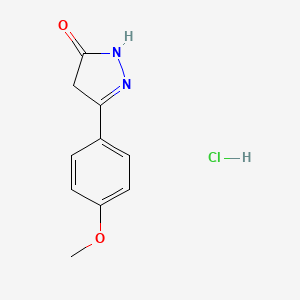
![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)
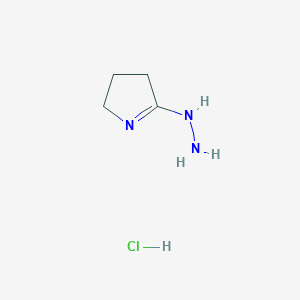
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)
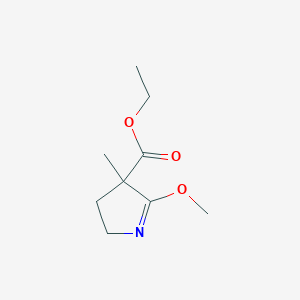
![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)
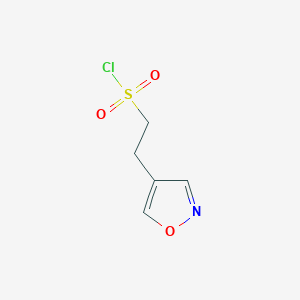

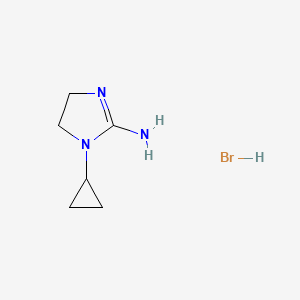
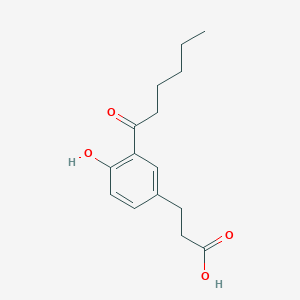
![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)